2-甲基-3-戊基吡咯

描述

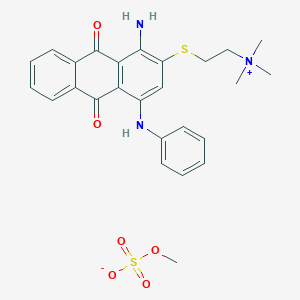

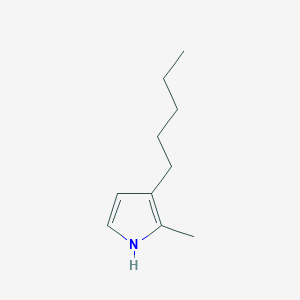

“2-Methyl-3-amylpyrrole” is a chemical compound with the molecular formula C10H17N . It is also known by other names such as “2-Methyl-3-pentyl-1H-pyrrole” and "2-Methyl-3-pentylpyrrole" . This compound is involved in the biosynthesis of prodigiosin, a red-antibiotic, in Serratia .

Synthesis Analysis

The synthesis of 2-Methyl-3-amylpyrrole is part of the biosynthetic pathway for prodigiosin . It is produced through a bifurcated pathway with the independent synthesis of monopyrrole 2-methyl-3-amylpyrrole (MAP) and bipyrrole 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) before a final condensation step . The enzyme PigE was originally described as a transaminase but it also catalyses the reduction of the thioester intermediate to its aldehyde substrate .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-amylpyrrole consists of 10 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The average mass of this compound is 151.249 Da and the monoisotopic mass is 151.136093 Da .

Chemical Reactions Analysis

In the biosynthesis of prodigiosin, 2-Methyl-3-amylpyrrole is synthesized from a dihydropyrrole . The exact dihydropyrrole intermediate has been identified as 5-methyl-4-pentyl-3,4-dihydro-2H-pyrrole, resulting from the transamination of the aldehyde of 3-acetyloctanal .

科学研究应用

MAP 是由粘质沙雷氏菌产生的三吡咯色素抗生素普洛狄吉红素的前体。它从 S. marcescens 的突变 WF 培养物中分离出来,并用于在其他突变体中形成真正的普洛狄吉红素 (Deol 等,1972).

MAP 与双吡咯前体一起,使用高效液相色谱 (HPLC) 和同养色素合成进行分离和检测,突出了其在普洛狄吉红素生物合成中的重要性 (冯、钱和曾,1982).

在涉及抗生素普洛狄吉红素生物合成的黄素依赖性二氢吡咯氧化酶的研究中,MAP 被确定为由二氢吡咯形成的关键中间体。这项研究提供了对普洛狄吉红素及其类似物生物合成途径的见解 (Couturier 等,2019).

研究了酶 PigC 和 HapC 在催化 MAP 与其他前体缩合生成普洛狄吉红素中的作用。这些酶对于抗癌剂的生物催化生产很有意义 (Chawrai 等,2012).

作用机制

The mechanism of action of 2-Methyl-3-amylpyrrole is related to its role in the biosynthesis of prodigiosin . Prodigiosin is a tripyrrolic natural product produced by a wide range of bacteria and has various biological activities . The biosynthetic pathway to prodigiosin involves the independent synthesis of 2-Methyl-3-amylpyrrole and another compound before a final condensation step .

未来方向

Future research directions could involve the exploration and exploitation of the biosynthesis of prodigiosin, which involves 2-Methyl-3-amylpyrrole, using various biotechnological approaches . This could potentially lead to the development of new medicines . Furthermore, the adoption of a synthetic biology approach for safe and cost-effective production of prodigiosin in a more industrially compliant surrogate host is a promising prospect .

属性

IUPAC Name |

2-methyl-3-pentyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-4-5-6-10-7-8-11-9(10)2/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWCJTLDYTZPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171399 | |

| Record name | 2-Methyl-3-amylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-amylpyrrole | |

CAS RN |

18320-91-7 | |

| Record name | 2-Methyl-3-amylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018320917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-amylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。